molecular formula C6H8FN3O B066956 2-(ethylamino)-6-fluoro-1H-pyrimidin-4-one CAS No. 184648-50-8

2-(ethylamino)-6-fluoro-1H-pyrimidin-4-one

Cat. No. B066956
CAS RN: 184648-50-8
M. Wt: 157.15 g/mol
InChI Key: NFPWRQFHERSNRX-UHFFFAOYSA-N
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Description

2-(ethylamino)-6-fluoro-1H-pyrimidin-4-one is a chemical compound that belongs to the class of pyrimidine derivatives. It is a potent inhibitor of protein kinase B (PKB), also known as Akt, which is a key regulator of cell growth, survival, and metabolism. PKB is overexpressed and activated in many types of cancer, making it an attractive target for cancer therapy. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-(ethylamino)-6-fluoro-1H-pyrimidin-4-one will be discussed in

Mechanism Of Action

The mechanism of action of 2-(ethylamino)-6-fluoro-1H-pyrimidin-4-one involves the inhibition of PKB/2-(ethylamino)-6-fluoro-1H-pyrimidin-4-one activity. PKB/2-(ethylamino)-6-fluoro-1H-pyrimidin-4-one is a serine/threonine kinase that plays a critical role in cell survival, proliferation, and metabolism. It is activated by various growth factors and cytokines, leading to the phosphorylation of downstream targets involved in cell growth and survival. 2-(Ethylamino)-6-fluoro-1H-pyrimidin-4-one binds to the ATP-binding site of PKB/2-(ethylamino)-6-fluoro-1H-pyrimidin-4-one, preventing its phosphorylation and activation. This leads to the inhibition of downstream signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
2-(Ethylamino)-6-fluoro-1H-pyrimidin-4-one has been shown to have several biochemical and physiological effects. It inhibits the phosphorylation of PKB/2-(ethylamino)-6-fluoro-1H-pyrimidin-4-one and its downstream targets involved in cell growth and survival. It induces cell cycle arrest and apoptosis in cancer cells. It also enhances the anticancer activity of other chemotherapeutic agents. However, the compound may also have off-target effects on other kinases and signaling pathways, leading to potential side effects.

Advantages And Limitations For Lab Experiments

The advantages of using 2-(ethylamino)-6-fluoro-1H-pyrimidin-4-one in lab experiments include its potent inhibition of PKB/2-(ethylamino)-6-fluoro-1H-pyrimidin-4-one activity, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its potential to enhance the anticancer activity of other chemotherapeutic agents. However, the compound may have off-target effects on other kinases and signaling pathways, leading to potential side effects. It may also require further optimization for improved pharmacokinetic and pharmacodynamic properties.

Future Directions

There are several future directions for the research and development of 2-(ethylamino)-6-fluoro-1H-pyrimidin-4-one. These include:
1. Optimization of the synthesis method for improved yield and purity.
2. Development of analogs with improved pharmacokinetic and pharmacodynamic properties.
3. Investigation of the compound's potential as a therapeutic agent for other diseases, such as diabetes and neurodegenerative disorders.
4. Evaluation of the compound's efficacy in preclinical and clinical trials for cancer therapy.
5. Identification of biomarkers for patient selection and monitoring of treatment response.
6. Investigation of the compound's potential as a radiosensitizer for cancer therapy.
7. Exploration of the compound's mechanism of action and potential off-target effects.
Conclusion:
2-(Ethylamino)-6-fluoro-1H-pyrimidin-4-one is a potent inhibitor of PKB/2-(ethylamino)-6-fluoro-1H-pyrimidin-4-one activity with potential as an anticancer agent. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of the compound are needed to fully understand its potential as a therapeutic agent for cancer and other diseases.

Synthesis Methods

The synthesis of 2-(ethylamino)-6-fluoro-1H-pyrimidin-4-one involves the reaction of 2-chloro-6-fluoropyrimidine with ethylamine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or N-methylpyrrolidone at elevated temperature. The crude product is then purified by column chromatography or recrystallization to obtain the pure compound.

Scientific Research Applications

2-(Ethylamino)-6-fluoro-1H-pyrimidin-4-one has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and pancreatic cancer cells. The compound induces cell cycle arrest and apoptosis in cancer cells by inhibiting the PI3K/2-(ethylamino)-6-fluoro-1H-pyrimidin-4-one/mTOR signaling pathway. It also enhances the anticancer activity of other chemotherapeutic agents, such as cisplatin and doxorubicin.

properties

CAS RN

184648-50-8

Product Name

2-(ethylamino)-6-fluoro-1H-pyrimidin-4-one

Molecular Formula

C6H8FN3O

Molecular Weight

157.15 g/mol

IUPAC Name

2-(ethylamino)-4-fluoro-1H-pyrimidin-6-one

InChI

InChI=1S/C6H8FN3O/c1-2-8-6-9-4(7)3-5(11)10-6/h3H,2H2,1H3,(H2,8,9,10,11)

InChI Key

NFPWRQFHERSNRX-UHFFFAOYSA-N

Isomeric SMILES

CCNC1=NC(=O)C=C(N1)F

SMILES

CCNC1=NC(=CC(=O)N1)F

Canonical SMILES

CCNC1=NC(=O)C=C(N1)F

synonyms

4(1H)-Pyrimidinone,2-(ethylamino)-6-fluoro-(9CI)

Origin of Product

United States

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